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sodium;(2E,4E)-hexa-2,4-dienoate

Preservative solubility Aqueous formulation Food additive dissolution

Sodium (2E,4E)-hexa-2,4-dienoate (sodium sorbate; E201) is the sodium salt of sorbic acid, belonging to the sorbate class of antimicrobial preservatives. It is one of four principal sorbate forms used globally—alongside sorbic acid (E200), potassium sorbate (E202), and calcium sorbate (E203)—each differing fundamentally in solubility, stability, regulatory status, and safety profile.

Molecular Formula C6H7NaO2
Molecular Weight 134.11 g/mol
Cat. No. B7822571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;(2E,4E)-hexa-2,4-dienoate
Molecular FormulaC6H7NaO2
Molecular Weight134.11 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)[O-].[Na+]
InChIInChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+;
InChIKeyLROWVYNUWKVTCU-STWYSWDKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (2E,4E)-Hexa-2,4-Dienoate Procurement Guide: Sorbate Salt Selection for Aqueous Preservation Systems


Sodium (2E,4E)-hexa-2,4-dienoate (sodium sorbate; E201) is the sodium salt of sorbic acid, belonging to the sorbate class of antimicrobial preservatives. It is one of four principal sorbate forms used globally—alongside sorbic acid (E200), potassium sorbate (E202), and calcium sorbate (E203)—each differing fundamentally in solubility, stability, regulatory status, and safety profile [1]. Sodium sorbate serves as a water-soluble alternative to the sparingly soluble parent acid, but its unique susceptibility to oxidative degradation and divergent genotoxicity profile distinguish it critically from its potassium and calcium counterparts, directly shaping procurement decisions across jurisdictions [2].

Why Sodium Sorbate Cannot Be Generically Substituted by Other Sorbate Salts: Key Procurement Risk Factors


Interchanging sodium sorbate with potassium sorbate or sorbic acid without formulation adjustment introduces scientifically predictable failures. Sodium sorbate in solid form is unstable and undergoes rapid oxidation upon atmospheric exposure, a property not shared by potassium sorbate or calcium sorbate; this instability precludes its industrial-scale production as a dry solid and mandates use as freshly prepared aqueous solutions [1]. Furthermore, sodium sorbate's oxidative degradation product, 4,5-oxohexenoate, is mutagenic in the Ames test—a finding that directly led to its prohibition as a food additive in the European Union, unlike potassium sorbate (E202) and calcium sorbate (E203) which remain EU-approved [2]. Procurement without verifying jurisdiction-specific regulatory status and specifying solution-form delivery or freshly prepared material risks regulatory non-compliance, genotoxic contamination, and preservative failure due to pre-oxidation.

Sodium Sorbate Quantitative Differentiation Evidence: Head-to-Head Data Against Sorbic Acid, Potassium Sorbate, Calcium Sorbate, and Sodium Benzoate


Aqueous Solubility: Sodium Sorbate vs. Sorbic Acid — At Least 19-Fold Enhancement

Sodium sorbate exhibits dramatically higher water solubility than the parent sorbic acid. Quantitative data indicate sodium sorbate dissolves at over 30 g per 100 mL water, whereas sorbic acid solubility is only 1.6 g/L (0.16 g/100 mL) at 20 °C, representing a solubility advantage of at least approximately 19-fold [1]. This solubility differential directly enables sodium sorbate to be incorporated into aqueous systems without hot water, organic co-solvents, or risk of particulate residues that would cause uneven preservative distribution .

Preservative solubility Aqueous formulation Food additive dissolution

Oxidative Instability: Solid Sodium Sorbate vs. Potassium Sorbate and Calcium Sorbate

Sodium sorbate in solid form is unstable and undergoes very rapid oxidation on exposure to atmospheric oxygen, a critical disadvantage relative to potassium sorbate and calcium sorbate. This instability is so pronounced that sodium sorbate is not produced on an industrial scale as a dry solid; aqueous solutions remain stable for only some time [1]. In contrast, calcium sorbate is explicitly noted as highly stable to oxidation, enabling its use in fungistatic wrapper manufacture, and potassium sorbate is produced and distributed globally as a stable dry powder with a standard 2-year shelf life [1][2].

Preservative stability Solid-state oxidation Shelf-life procurement

Genotoxicity and Regulatory Divergence: Sodium Sorbate vs. Sorbic Acid and Potassium Sorbate

A critical safety differentiation exists between sodium sorbate and its sorbate-class analogs. Sorbic acid and potassium sorbate were demonstrated not to be genotoxic in vivo or in vitro: oral sorbic acid up to 5,000 mg/kg body weight did not induce sister chromatid exchanges or micronuclei in mouse bone marrow, and in vitro potassium sorbate at 1–1,000 μg/mL did not produce DNA single-strand breaks [1]. In contrast, sodium sorbate is very sensitive to oxidative degradation; its main oxidation product, 4,5-oxohexenoate, was confirmed mutagenic in the Ames test [1]. This finding underpins the EU's prohibition of sodium sorbate (E201) as a food additive, while sorbic acid (E200), potassium sorbate (E202), and calcium sorbate (E203) remain permitted [2][3]. The FDA, however, lists sodium sorbate as GRAS (21 CFR 582.3795), creating a regulatory asymmetry that demands jurisdiction-specific procurement decisions [3].

Genotoxicity testing Ames mutagenicity Regulatory compliance EU food additive prohibition

Antifungal Efficacy: Sodium Sorbate Achieves Complete A. niger Inhibition at Lower Concentration Than Sodium Benzoate

In a comparative study testing sodium sorbate, sodium benzoate, sodium propionate, and sodium bisulphite against Aspergillus niger on 10% salt-Czapek Yeast Agar and 10% salt-Czapek Yeast Broth, sodium sorbate was the most effective preservative, completely preventing growth at 0.1% (w/v) [1]. For comparison, sodium benzoate at 0.2% only delayed visible growth by 3 days but did not fully prevent it at that concentration; total dry weight increase was reduced to zero only at 0.15% sodium benzoate in 10% salt-CYB [1]. Against Staphylococcus sp, total inhibition was achieved with 0.05% sodium sorbate, compared to 0.15% sodium benzoate required for the same effect—a 3-fold difference in effective concentration [1].

Antifungal preservative Aspergillus niger inhibition Salted dried fish preservation Comparative MIC

Acute Oral Toxicity: Sodium Sorbate LD50 Lower Than Sorbic Acid but Comparable to Potassium Sorbate

Acute oral toxicity data situate sodium sorbate within the broader sorbate safety landscape. Sodium sorbate exhibits a rat oral LD50 of 4,000–7,160 mg/kg body weight, compared to sorbic acid at 10,500 mg/kg and potassium sorbate at 4,340–6,200 mg/kg [1]. While all three compounds fall into low-acute-toxicity categories, sodium sorbate is approximately 2.6-fold more acutely toxic than sorbic acid by the lower-bound estimate, and broadly comparable to potassium sorbate. For reference, sodium chloride (common salt) has a rat oral LD50 of approximately 5,000 mg/kg, positioning sodium sorbate in a similar acute toxicity bracket [1].

Acute toxicity LD50 comparison Preservative safety profiling

Evidence-Based Application Scenarios for Sodium (2E,4E)-Hexa-2,4-Dienoate Procurement


Aqueous Food and Beverage Preservation Outside the EU: Leveraging Solubility Without Sorbic Acid Dissolution Bottlenecks

Sodium sorbate's demonstrated >19-fold higher aqueous solubility versus sorbic acid [1] makes it the preferred sorbate form for aqueous food and beverage products in non-EU jurisdictions where it holds GRAS status. Formulators of fruit juices, carbonated beverages, and dairy-based drinks can incorporate sodium sorbate as a pre-dissolved concentrate without heated dissolution equipment, eliminating the particulate residue risk that sorbic acid powder poses. This solubility advantage translates directly to homogeneous preservative distribution and reliable antimicrobial protection against yeasts and molds at typical use concentrations of 0.05–0.3% [2].

High-Salt Preserved Food Systems Where Sodium Sorbate Outperforms Sodium Benzoate

In high-salt food matrices such as salted dried fish, sodium sorbate's superior antifungal performance is quantitatively established: complete A. niger inhibition at 0.1% (w/v) versus sodium benzoate requiring 0.15% for equivalent efficacy, and 3-fold lower effective concentration against Staphylococcus sp (0.05% vs. 0.15% sodium benzoate) [1]. Procurement for such applications should specify sodium sorbate with verified purity and freshly prepared solution delivery to avoid pre-oxidation, maximizing both antimicrobial efficacy and cost efficiency through lower use levels.

Cosmetic and Personal Care Preservation in Aqueous Formulations with Consumer-Perceived Safety Requirements

Sodium sorbate's neutral taste and odor profile, documented alongside all sorbate salts [1], combined with its aqueous solubility advantage, positions it for cosmetic and personal care applications such as lotions, liquid soaps, and facial cleansers. However, procurement specifications must include: (a) certification that the material is supplied as freshly prepared solution or inert-atmosphere-packaged solid, given the established oxidative instability with formation of genotoxic 4,5-oxohexenoate [2]; and (b) jurisdiction-specific regulatory clearance verification, as EU markets prohibit sodium sorbate in any consumer product while the FDA GRAS designation permits its use in the U.S. [3].

Laboratory Research Requiring Selective Antifungal Activity with Defined Genotoxic Potential Awareness

Sodium sorbate's unique position as a sorbate salt with a characterized genotoxic oxidation product (4,5-oxohexenoate, Ames-test positive) [1] makes it a valuable positive-control or test article in genetic toxicology research, preservative degradation studies, and comparative antimicrobial susceptibility testing. Researchers should source sodium sorbate with certificate of analysis specifying purity and storage conditions, and should use freshly opened material or freshly prepared solutions to distinguish intrinsic compound activity from oxidation artifact effects [2].

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